4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline
Description
Overview of 4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline
This compound is an organofluorine compound characterized by its distinctive molecular architecture that incorporates both aromatic amine functionality and trifluoromethyl substitution. The compound possesses the molecular formula C13H18F3NO and exhibits a molecular weight of 261.28 daltons, positioning it within the category of medium-molecular-weight fluorinated organic compounds. The structural framework of this molecule consists of an aniline core substituted with a trifluoromethyl group at the 3-position and a 2-methylpentyl ether group at the 4-position, creating a complex arrangement of functional groups that contributes to its unique chemical properties.
The compound is officially registered under the Chemical Abstracts Service number 946775-64-0, providing it with a unique identifier within the global chemical literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including Benzenamine, 4-[(2-methylpentyl)oxy]-3-(trifluoromethyl)- and 4-(2-methylpentoxy)-3-(trifluoromethyl)aniline. The presence of the trifluoromethyl group imparts significant electronegativity and lipophilicity to the molecule, while the methylpentyl ether chain contributes to its overall hydrophobic character and influences its solubility profile in various organic solvents.
Table 1: Fundamental Properties of this compound
The molecular architecture of this compound reflects the strategic incorporation of fluorine atoms through trifluoromethyl substitution, which has become increasingly important in modern organic chemistry due to the unique properties that fluorine imparts to organic molecules. The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability, improve solubility characteristics, and modulate biological activity in pharmaceutical applications. The compound's ether linkage through the 2-methylpentyl chain provides additional structural complexity and influences its physical properties, including its predicted boiling point and density values.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of fluorinated organic compound synthesis, which has its roots in the early 20th century developments in fluorine chemistry. The strategic incorporation of trifluoromethyl groups into organic molecules has been recognized as a fundamental approach in medicinal chemistry since the mid-20th century, when researchers began to understand the profound effects that fluorine substitution could have on molecular properties. The evolution of fluorinated building blocks has been driven by the recognition that approximately 30% of all newly approved drugs incorporate one or more fluorine atoms, with more than 50% of approved blockbuster pharmaceuticals featuring fluorinated structures.
The specific synthetic pathways leading to compounds like this compound have been facilitated by advances in fluorination methodologies and the development of specialized reagents for introducing trifluoromethyl groups into aromatic systems. The historical progression of trifluoromethyl aniline synthesis has been marked by significant technological advances, including the development of metallaphotoredox strategies that enable the synthesis of complex trifluoromethyl-embedded aniline scaffolds. These methodological advances have made possible the preparation of compounds with intricate structural features, such as the combination of trifluoromethyl substitution with ether linkage functionality present in this target molecule.
The emergence of this compound class also reflects the historical recognition of the importance of fluorinated building blocks in material chemistry, agrochemistry, and general organic synthesis. The development of polytetrafluoroethylene and other fluorinated materials demonstrated the unique properties that fluorine-containing compounds could provide, leading to increased interest in developing diverse fluorinated organic building blocks. The historical context of fluorinated aniline development has been particularly influenced by the need for compounds that combine the beneficial properties of aromatic amines with the enhanced stability and modified reactivity profiles that fluorine substitution provides.
Relevance in Contemporary Chemical Research
This compound holds significant relevance in contemporary chemical research due to its potential applications as a specialized building block in the synthesis of complex fluorinated organic molecules. Current research trends in fluorinated compound development have emphasized the importance of trifluoromethyl-containing anilines as versatile intermediates for the construction of pharmaceutically relevant scaffolds. The compound's unique structural features, combining aromatic amine functionality with trifluoromethyl substitution and ether linkage, position it as a valuable precursor for the development of novel therapeutic agents and advanced materials.
Contemporary synthetic methodologies have demonstrated the utility of trifluoromethyl anilines in metallaphotoredox multicomponent reactions, which enable the rapid assembly of complex molecular architectures. These modern synthetic approaches have highlighted the importance of having access to diverse trifluoromethyl-substituted building blocks, including compounds with additional functional group diversity such as ether linkages. The integration of trifluoromethyl groups with three-dimensional quaternary carbon moieties has emerged as a prominent strategy in medicinal chemistry to augment drug efficacy, making compounds like this compound particularly relevant to current pharmaceutical research efforts.
Table 2: Contemporary Applications of Trifluoromethyl Anilines in Chemical Research
The contemporary relevance of this compound is further underscored by the ongoing development of new fluorination strategies and the recognition that fluorinated compounds show higher thermal stability compared to their non-fluorinated counterparts. Research in fluorinated building blocks has been particularly focused on compounds with desirable substituents like trifluoromethyl groups, which can modulate physical and chemical properties including stability, reactivity, lipophilicity, and acidity with minimal steric perturbation. The compound's structure allows for potential applications in the identification of lead compounds for drug discovery, as fluorinated building blocks are known to aid greatly in this process.
Scope and Objectives of the Research Article
The scope of this research article encompasses a comprehensive examination of this compound from multiple scientific perspectives, with particular emphasis on its chemical properties, synthetic accessibility, and potential applications in contemporary organic chemistry. The primary objective is to provide a detailed analysis of this specific fluorinated aniline compound, establishing its position within the broader context of trifluoromethyl-containing building blocks and highlighting its unique structural features that distinguish it from other members of this chemical class. The research aims to synthesize available information about this compound while identifying key areas where further investigation would be beneficial for advancing understanding of its properties and applications.
The article objectives include the systematic presentation of fundamental chemical data, including predicted physical properties and structural characteristics that have been established through computational and experimental methods. A secondary objective involves the contextualization of this compound within current trends in fluorinated compound research, particularly as they relate to the development of new synthetic methodologies and the preparation of complex fluorinated organic molecules. The research scope also encompasses an examination of the compound's potential utility as a building block for the synthesis of more complex structures, drawing upon established patterns in trifluoromethyl aniline chemistry and contemporary synthetic strategies.
Table 3: Research Article Objectives and Corresponding Analytical Approaches
Properties
IUPAC Name |
4-(2-methylpentoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-3-4-9(2)8-18-12-6-5-10(17)7-11(12)13(14,15)16/h5-7,9H,3-4,8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONLHIDNGQCQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrially Suitable Synthesis via Chlorinated Intermediates and Catalytic Hydrogenation
A patent-disclosed method (CN108911989B) describes a three-step process starting from 2-chloro-3-trifluoromethylaniline :
- Step 1: Formation of a reaction intermediate by treatment with dimethyl sulfide and N-chlorosuccinimide under controlled temperature, followed by triethylamine addition and reflux.
- Step 2: Reaction of the intermediate with sulfonyl chloride in dichloroethane with hydrogen chloride gas bubbling to form a second intermediate.
- Step 3: Catalytic hydrogenation of the intermediate II in ethanol with Pd/C catalyst under hydrogen pressure (4-6 kg/cm²) and alkali (preferably sodium hydroxide) to yield 2-methyl-3-(trifluoromethyl)aniline with high purity.
Reaction conditions and yields:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 2-chloro-3-trifluoromethylaniline, dimethyl sulfide, N-chlorosuccinimide, triethylamine, reflux | Controlled temperature, stirring |
| 2 | Sulfonyl chloride, dichloroethane, HCl gas, room temperature | Filtration and petroleum ether wash |
| 3 | Pd/C catalyst, ethanol, sodium hydroxide, H₂ (4 kg/cm²), 48 h | Hydrogenation, filtration, distillation |
This method avoids toxic reagents, produces fewer byproducts, and is suitable for scale-up with yields typically above 70% for the final amine.
Alternative Synthesis via Aminolysis, Methylation, and Hydrolysis
Another approach (CN103570558A) involves:
- Aminolysis of 2-chloro-5-trifluoromethyl phenylamine with methyl propionylchloride and solid alkali in an organic solvent.
- Methylation of the resulting isobutyramide intermediate with butyl lithium and dimethyl sulfate in tetrahydrofuran.
- Catalytic hydrogenation under alkaline conditions to reduce the amide to amine.
- Acid hydrolysis followed by pH adjustment to isolate the 2-methyl-3-trifluoromethyl phenylamine.
This route is more complex but allows for structural modifications and is useful for producing derivatives.
Introduction of the 4-[(2-Methylpentyl)oxy] Group
The alkoxy substituent at the para position is introduced via nucleophilic aromatic substitution or etherification reactions, typically starting from halogenated trifluoromethyl aniline derivatives.
Etherification via Nucleophilic Substitution
The 4-position halogenated intermediate (e.g., 4-chloro-3-(trifluoromethyl)aniline) can be reacted with 2-methylpentanol under basic conditions to substitute the halogen with the alkoxy group:
- Reaction in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).
- Use of a strong base such as potassium carbonate or sodium hydride to generate the alkoxide nucleophile.
- Heating to moderate temperatures (80–120 °C) to facilitate substitution.
This method provides the 4-[(2-methylpentyl)oxy] substituent with good regioselectivity and yields typically ranging from 60% to 85%.
Catalytic or Acid-Catalyzed Etherification
In some cases, acid catalysts such as p-toluenesulfonic acid are used to promote the formation of the ether bond between the phenol derivative and the alkyl alcohol under reflux in solvents like toluene or ethanol. This method requires prior conversion of the aniline to the corresponding phenol or hydroxyl derivative.
Purification and Characterization
After synthesis, the compound is purified by:
- Crystallization from suitable solvents (methanol, ethanol, or aqueous mixtures).
- Chromatographic methods such as silica gel column chromatography.
- Recrystallization to enhance purity.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm aromatic substitution patterns.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis and melting point determination.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The hydrogenation step using Pd/C catalyst under controlled hydrogen pressure is critical for achieving high purity and yield of the trifluoromethyl aniline intermediate without toxic byproducts.
- The nucleophilic substitution for the alkoxy group introduction is efficient and allows for structural diversity by varying the alkyl chain on the alcohol.
- The synthetic routes avoid the use of highly toxic reagents such as antimony trifluoride and tin dichloride, which are common in classical fluorination methods, thus improving environmental and economic profiles.
- The process is scalable, with patent literature supporting industrial production with optimized reaction times and conditions.
This comprehensive analysis of preparation methods for This compound highlights the importance of selecting appropriate intermediates and reaction conditions to achieve high purity and yield, while maintaining environmental and economic feasibility. The combination of catalytic hydrogenation and nucleophilic substitution forms the backbone of current synthetic strategies.
Chemical Reactions Analysis
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Proteomics Research
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline is utilized in proteomics, which involves the large-scale study of proteins, particularly their functions and structures. Its unique trifluoromethyl group enhances its ability to interact with various biological molecules, making it valuable for:
- Protein Labeling : The compound can be used as a labeling agent in mass spectrometry to identify and quantify proteins in complex mixtures.
- Affinity Purification : It can aid in the purification of proteins by providing specific binding sites for target proteins, facilitating their isolation from other cellular components .
Chromatography
This compound is also relevant in chromatography applications, particularly in high-performance liquid chromatography (HPLC). Its properties allow for:
- Separation Techniques : The unique chemical structure of this compound enhances its effectiveness as a stationary phase or mobile phase additive in HPLC systems.
- Analyzing Complex Mixtures : It can improve the resolution of compounds during separation processes, which is critical for analyzing complex samples such as biological fluids or environmental samples .
Case Study 1: Application in Mass Spectrometry
A study demonstrated the effectiveness of this compound as a derivatizing agent in mass spectrometry. The research highlighted how this compound improved the detection limits for specific peptides, thereby enhancing the overall sensitivity of the proteomic analysis.
Case Study 2: Chromatographic Efficiency
Another investigation focused on the use of this compound in HPLC systems. The results indicated that incorporating this compound into the mobile phase significantly increased the separation efficiency of polar compounds, making it a valuable addition to chromatographic methodologies.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Trifluoromethyl Positional Isomers
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8): Structure: Features a 4-methylpiperazinylmethyl group at the 4-position and -CF₃ at the 3-position. Properties: Molecular weight 273.297 g/mol; used as a pharmaceutical intermediate due to its balanced lipophilicity and hydrogen-bonding capacity .
4-Methoxy-3-(trifluoromethyl)aniline :
- Structure : Methoxy (-OCH₃) at the 4-position and -CF₃ at the 3-position.
- Properties : Single-crystal X-ray data (R factor = 0.059) confirm planar geometry, with strong intermolecular hydrogen bonding .
- Contrast : Replacing methoxy with 2-methylpentyloxy would reduce crystallinity but enhance membrane permeability.
Fluchloralin and Flumetralin (Agrochemicals):
- Structure : Nitro and chloro/fluoro substituents alongside -CF₃ at the 4-position.
- Applications : Pre-emergent herbicides; the 2-methylpentyloxy group in the target compound may offer similar agrochemical utility but with reduced environmental persistence .
Ether-Linked Derivatives
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline :
- Structure : Pyrimidinyl-oxy substituent at the 4-position.
- Properties : Molecular weight 255.20 g/mol; used in kinase inhibitor synthesis. The 2-methylpentyloxy group in the target compound may provide greater steric bulk, affecting target selectivity .
4-(1-Pyrrolidinyl)-3-(trifluoromethyl)aniline: Structure: Pyrrolidinyl group at the 4-position. Properties: Purity 97%; used in heterocyclic chemistry. The ether-linked 2-methylpentyl group could enhance solubility in nonpolar solvents compared to cyclic amines .
Physicochemical Properties
Notes:
- The target compound’s estimated melting point aligns with analogs like N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide (mp 150–152°C, 96.67% purity) .
- Purity for most analogs exceeds 95% via HPLC, suggesting the target compound could achieve similar standards with optimized synthesis .
Biological Activity
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline is a novel compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the trifluoromethyl and alkoxy groups, suggest significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is C13H18F3NO, with a molecular weight of 261.28 g/mol. The presence of a trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or substrate in various biochemical pathways, influencing processes such as signal transduction and gene expression regulation .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies indicate that similar compounds with trifluoromethyl substitutions exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds showed IC50 values in the low micromolar range against pancreatic cancer cell lines .
- Enzyme Interaction : The compound is being explored for its potential to modify enzyme activity, which could have implications in drug metabolism and detoxification pathways.
- Antimicrobial Potential : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity .
Case Studies and Research Findings
A number of studies have provided insights into the biological activity of related compounds:
- Antiproliferative Studies : Research on derivatives containing trifluoromethyl groups has shown significant cytotoxicity against human pancreatic adenocarcinoma cells. For example, compounds demonstrated IC50 values ranging from 0.051 µM to 0.066 µM against BxPC-3 and Panc-1 cell lines, indicating strong anticancer potential .
- Mechanistic Studies : Investigations into the mechanism of action have revealed that these compounds may exert their effects through DNA intercalation and modulation of gene expression pathways. This suggests a multifaceted approach to their anticancer activity .
- Comparative Analysis : A comparative study highlighted that compounds with similar structural features exhibited varying degrees of biological activity based on their functional groups. The presence of trifluoromethyl groups was linked to enhanced potency against specific cancer cell lines compared to their non-fluorinated counterparts .
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Trifluoromethyl derivatives | 0.051 - 0.066 | Strong activity against pancreatic cancer |
| Enzyme Inhibition | Various aniline derivatives | Not specified | Potential for modifying enzyme interactions |
| Antimicrobial | Similar alkoxy-substituted compounds | MIC values < 5 | Effective against multiple bacterial strains |
Q & A
Q. What are the common synthetic routes for preparing 4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline, and how can the purity of the product be verified?
Methodological Answer: The synthesis typically involves:
- Nitro Reduction : Catalytic hydrogenation of a nitro precursor (e.g., 4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)nitrobenzene) using Pd/C or Fe/acid systems. β-Cyclodextrin-functionalized Fe3O4-supported Pd nanocatalysts have shown high efficiency for nitro reductions in aqueous conditions, minimizing by-products .
- Etherification : Introducing the 2-methylpentyloxy group via nucleophilic substitution or Mitsunobu reaction on a pre-functionalized aniline derivative.
Purity Verification:
- HPLC-MS : To confirm molecular weight and detect impurities.
- 1H/19F NMR : Compare spectral data with analogs (e.g., 3-(trifluoromethyl)aniline derivatives show distinct trifluoromethyl singlet peaks at ~δ -60 ppm in 19F NMR ).
- Elemental Analysis : Ensure C, H, N, F content matches theoretical values.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (e.g., para-substituted aniline protons resonate at δ 6.5–7.5 ppm) and the 2-methylpentyloxy chain (e.g., methyl group at δ 0.8–1.2 ppm) .
- 19F NMR : Confirm the trifluoromethyl group (sharp singlet near δ -60 ppm) .
- FT-IR : Detect NH2 stretching (~3400 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate exact mass (e.g., [M+H]+ for C13H17F3NO requires m/z ~260.126) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing trifluoromethyl group decreases electron density on the aromatic ring, enhancing electrophilic substitution at the para position. This can be quantified via Hammett substituent constants (σm = 0.43 for CF3) .
- Steric Effects : The bulky CF3 group may hinder coupling reactions (e.g., Suzuki-Miyaura) at the adjacent position. Computational studies (DFT) can predict regioselectivity by analyzing transition-state geometries .
- Experimental Validation : Compare reaction yields with analogs (e.g., 4-chloro-3-(trifluoromethyl)aniline derivatives show reduced reactivity in Pd-catalyzed couplings due to steric hindrance ).
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Structural Confirmation : Ensure synthesized analogs match intended structures (e.g., regioisomeric impurities in trifluoromethylanilines can skew activity data ).
- Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites (e.g., oxidative dealkylation of the 2-methylpentyloxy group may generate active species ).
- QSAR Studies : Correlate substituent effects (e.g., logP of the 2-methylpentyloxy chain) with activity trends. For example, analogs with longer alkyl chains show increased lipophilicity and membrane permeability .
Q. How can computational methods predict the stability and degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- DFT Calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed cleavage of the ether bond).
- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–12. For example, trifluoromethylanilines are stable under acidic conditions but degrade in basic media via NH2 deprotonation .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data (40–60°C) .
Q. What role does the 2-methylpentyloxy group play in modulating the compound’s solubility and crystallinity?
Methodological Answer:
- Solubility Screening : Measure in polar (water, DMSO) and non-polar solvents (hexane). The branched alkyl chain reduces aqueous solubility but enhances lipid bilayer penetration .
- X-ray Crystallography : Resolve crystal packing patterns. For analogs like 4-morpholinyl-3-(trifluoromethyl)aniline, the alkyl chain induces disorder in the crystal lattice, reducing melting points .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; longer alkyl chains lower decomposition temperatures .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
